4-cyano-3-fluoropyridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1803753-87-8 |
|---|---|
Molecular Formula |
C7H3FN2O2 |
Molecular Weight |
166.11 g/mol |
IUPAC Name |
4-cyano-3-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3FN2O2/c8-5-4(3-9)1-2-10-6(5)7(11)12/h1-2H,(H,11,12) |
InChI Key |
VRYIJQUGXFEYGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C#N)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 4 Cyano 3 Fluoropyridine 2 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position of the pyridine (B92270) ring is a primary site for a range of chemical modifications, including the formation of amides, esters, and activated esters, as well as decarboxylation under certain conditions.
Amide Formation
The conversion of the carboxylic acid to an amide is a fundamental transformation. This can be achieved by first activating the carboxylic acid, followed by reaction with an amine. A common method involves the in-situ generation of an acyl fluoride (B91410), which then readily reacts with an amine to form the corresponding amide. ntd-network.org
Another general approach for amide formation from carboxylic acids involves heating the carboxylic acid with an amine, often with a coupling reagent to facilitate the reaction. libretexts.orgkhanacademy.org For instance, direct reaction with ammonia (B1221849) would be expected to yield 4-cyano-3-fluoropyridine-2-carboxamide. The reaction typically proceeds by forming an ammonium (B1175870) carboxylate salt, which upon heating dehydrates to the amide. libretexts.org
Modern coupling reagents are frequently employed to achieve mild and efficient amide bond formation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are effective for this purpose. ntd-network.org
Table 1: Representative Conditions for Amide Formation
| Reagent System | Purpose | Key Features |
|---|---|---|
| Pentafluoropyridine (B1199360) (PFP) / Base | In situ acyl fluoride formation | Offers good atom economy and an alternative to common coupling agents. ntd-network.org |
| Ammonium Carbonate / Heat | Direct amidation with ammonia | Forms an intermediate ammonium salt that dehydrates upon heating. libretexts.org |
Esterification
Esterification of the carboxylic acid group can be accomplished through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms can drive the reaction to completion. masterorganicchemistry.com
Alternatively, esterification can be carried out under milder, non-acidic conditions. The Steglich esterification, for example, uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is suitable for a wide variety of acids and alcohols. orgsyn.org For example, reaction with methanol (B129727) under these conditions would yield methyl 4-cyano-3-fluoropyridine-2-carboxylate.
Table 2: Common Esterification Methods
| Method | Reagents | Typical Conditions |
|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heat/reflux in excess alcohol. masterorganicchemistry.commasterorganicchemistry.com |
Formation of Activated Esters
Activated esters are reactive derivatives of carboxylic acids that serve as valuable intermediates, particularly in amide synthesis. These esters contain a good leaving group, facilitating nucleophilic attack. One method to form an activated ester is through the generation of an acyl fluoride. Reagents like pentafluoropyridine (PFP) can be used for the deoxyfluorination of carboxylic acids to produce acyl fluorides under mild conditions. ntd-network.org These acyl fluorides are highly valuable for subsequent transformations. ntd-network.org
The formation of other activated esters, such as those derived from N-hydroxysuccinimide or pentafluorophenol, can also be achieved using coupling agents like DCC. These activated esters can then be isolated and used in a separate step to react with nucleophiles like amines.
Decarboxylation Reactions
Reactions Involving the Nitrile Group
The cyano group at the 4-position is also susceptible to chemical transformation, most notably hydrolysis.
Hydrolysis to Carboxylic Acids or Amides
The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions. libretexts.orgchemguide.co.uk The reaction proceeds in stages, first forming the amide (4-amido-3-fluoropyridine-2-carboxylic acid), which can then be further hydrolyzed to the corresponding dicarboxylic acid (3-fluoropyridine-2,4-dicarboxylic acid). chemguide.co.uk
Acid-catalyzed hydrolysis: Heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, will typically lead to the formation of the carboxylic acid and the corresponding ammonium salt. libretexts.orgcommonorganicchemistry.com
Base-catalyzed hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide, will initially produce the carboxylate salt and ammonia gas. chemguide.co.ukcommonorganicchemistry.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org
In some cases, the hydrolysis can be stopped at the amide stage by carefully controlling the reaction conditions. A patent for a related compound, 2,6-dichloro-3-cyano-5-fluoropyridine, describes a two-step hydrolysis where the nitrile is first converted to the amide with sulfuric acid, which is then isolated before further hydrolysis to the carboxylic acid. google.com
Table 3: Conditions for Nitrile Hydrolysis
| Condition | Reagents | Primary Product | Final Product (after workup) |
|---|---|---|---|
| Acidic | Dilute HCl or H₂SO₄, Heat | Carboxylic acid and ammonium salt | Carboxylic acid. libretexts.org |
Reduction Reactions
The reduction of 4-cyano-3-fluoropyridine-2-carboxylic acid can proceed via several pathways, depending on the reagents and conditions employed, as the molecule contains three reducible functional groups: the cyano group, the carboxylic acid, and the pyridine ring. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from established transformations of related compounds.
Reduction of the Cyano Group: The cyano group on the pyridine ring can be selectively reduced. Catalytic hydrogenation is a common method for converting aromatic nitriles into primary amines. For instance, electrocatalytic hydrogenation of various cyanoarenes has been shown to produce the corresponding benzylamines at room temperature nih.gov. However, controlling the reaction to prevent the formation of secondary and tertiary amine byproducts is a key challenge acs.org. Alternatively, partial reduction of the nitrile to an aldehyde can be achieved under specific conditions, such as hydrogenation over a poisoned Raney-nickel catalyst in an acidic medium googleapis.com.
Reduction of the Carboxylic Acid Group: The carboxylic acid moiety can be reduced to a primary alcohol. This transformation typically requires strong reducing agents. For pyridine carboxylic esters, lithium aluminum hydride (LiAlH) has been effectively used to yield the corresponding hydroxymethylpyridines acs.org. The direct reduction of pyridine carboxylic acids is more challenging but can be achieved.
Reduction of the Pyridine Ring: The pyridine ring itself can be hydrogenated to a piperidine (B6355638) ring. This is often accomplished through catalytic hydrogenation, for example, using platinum oxide (PtO₂) as a catalyst in an acidic solvent like acetic acid sci-hub.st. This process typically requires forcing conditions due to the aromatic stability of the pyridine ring drhazhan.comyoutube.com.
Given the multiple functional groups, achieving selective reduction requires careful choice of methodology. The likely outcomes of reduction are summarized in the table below.
Table 1: Potential Reduction Products of this compound
| Functional Group Targeted | Reagent/Methodology | Potential Product |
|---|---|---|
| Cyano Group (to amine) | Catalytic Hydrogenation (e.g., H₂, Pd/C, Rh/C) | 4-(aminomethyl)-3-fluoropyridine-2-carboxylic acid |
| Cyano Group (to aldehyde) | Catalytic Hydrogenation (e.g., H₂, Raney-Ni, acid) | 3-fluoro-4-formylpyridine-2-carboxylic acid |
| Carboxylic Acid (to alcohol) | Strong Hydride Reagents (e.g., LiAlH₄, after esterification) | (4-cyano-3-fluoro-pyridin-2-yl)methanol |
| Pyridine Ring | Catalytic Hydrogenation (e.g., H₂, PtO₂, high pressure) | 4-cyano-3-fluoropiperidine-2-carboxylic acid |
Cycloaddition Reactions (e.g., formation of tetrazoles)
The cyano group at the C-4 position of the molecule is a suitable participant in cycloaddition reactions, most notably in the formation of tetrazole rings. The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) ion is a well-established method for synthesizing 5-substituted tetrazoles nih.gov.
This transformation typically requires elevated temperatures or the use of a catalyst to proceed efficiently. Metal salts, such as those of zinc(II) or manganese(II), are known to catalyze the reaction by coordinating to the nitrile, thereby activating it toward nucleophilic attack by the azide anion rsc.org. The proposed mechanism involves the 1,3-dipolar cycloaddition of the azide to the carbon-nitrogen triple bond of the nitrile rsc.org.
A study involving the reaction of 3,4-dicyanopyridine with sodium azide in the presence of Mn(II) salts demonstrated marked regioselectivity. The reaction occurred exclusively at the 4-cyano group to yield 5-(3-cyano-4-pyridyl)-1H-tetrazole, even when an excess of azide was used rsc.org. This precedent strongly suggests that this compound would react similarly with an azide source (e.g., sodium azide, NaN₃) to form the corresponding tetrazole derivative at the C-4 position.
Table 2: Tetrazole Formation via [3+2] Cycloaddition
| Reactants | Conditions | Product |
|---|---|---|
| This compound + Sodium Azide (NaN₃) | Heat and/or Lewis Acid Catalyst (e.g., ZnCl₂, MnCl₂) | 3-fluoro-4-(1H-tetrazol-5-yl)pyridine-2-carboxylic acid |
While the cyano group readily participates in [3+2] cycloadditions, the electron-deficient pyridine ring itself could theoretically act as a dienophile in [4+2] Diels-Alder reactions, but this is less common and typically requires electron-rich dienes and harsh conditions libretexts.org.
Reactivity of the Fluorine Atom
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The fluorine atom at the C-3 position is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the electronic properties of the pyridine ring, which is inherently electron-deficient, and the powerful electron-withdrawing effects of the adjacent cyano (at C-4) and carboxylic acid (at C-2) groups. These substituents stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution nih.gov.
In SNAr reactions on haloaromatics, the reactivity order is typically F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and susceptible to attack by nucleophiles. Although the C-F bond is the strongest of the carbon-halogen bonds, the rate-determining step is the formation of the stabilized intermediate, not the cleavage of the C-F bond.
A wide variety of nucleophiles can be used to displace the fluoride. These include:
Oxygen Nucleophiles: Alkoxides (RO⁻), hydroxides (OH⁻), and water (H₂O) can yield ethers and phenols nih.gov.
Nitrogen Nucleophiles: Ammonia, primary and secondary amines, and amides can be used to introduce amino functionalities nih.gov.
Sulfur Nucleophiles: Thiolates (RS⁻) are effective nucleophiles for introducing thioether groups.
The reaction conditions are generally mild, often proceeding at or slightly above room temperature. The high degree of activation in this compound makes it an excellent substrate for SNAr, providing a versatile method for introducing a range of functional groups at the C-3 position.
Other Fluorine-Specific Reactions
Beyond its role as an excellent leaving group in SNAr reactions, other transformations involving the fluorine atom on such a highly electron-deficient ring are limited. The strength of the C-F bond makes its cleavage by other means, such as oxidative addition in transition-metal-catalyzed cross-coupling reactions, challenging. While methods exist for the C-F bond activation of non-activated or even electron-rich aryl fluorides, these are generally not applied to highly activated systems where the SNAr pathway is overwhelmingly favored rsc.orgresearchgate.net. For this particular molecule, nucleophilic displacement remains the most significant and synthetically useful reaction of the fluorine atom.
Reactions at the Pyridine Ring System
Electrophilic Aromatic Substitution (if applicable given electron-withdrawing groups)
Electrophilic aromatic substitution (EAS) on this compound is considered highly improbable under standard conditions. Pyridine itself is significantly less reactive towards electrophiles than benzene. This is due to the electronegative nitrogen atom, which reduces the electron density of the ring and can be protonated or coordinate to a Lewis acid in the reaction media, further deactivating the ring youtube.comstackexchange.com.
In the case of this compound, the deactivating effect of the nitrogen heteroatom is compounded by the presence of three strong electron-withdrawing groups: fluoro, cyano, and carboxyl. These groups collectively render the pyridine ring extremely electron-poor and therefore a very poor nucleophile for reacting with an electrophile.
Studies on the EAS of pyridine show that when the reaction is forced to occur under harsh conditions (e.g., high temperatures), substitution proceeds at the C-3 (meta) position, as this avoids placing a positive charge on the already electron-deficient nitrogen in the resonance structures of the reaction intermediate vaia.comaklectures.com. However, for the title compound, all positions are heavily deactivated, making a successful EAS reaction synthetically unviable. Attempts to perform reactions like nitration or Friedel-Crafts alkylation would likely result in no reaction or decomposition of the starting material.
Nucleophilic Additions/Substitutions on the Pyridine Ring
The pyridine ring in this compound is rendered electron-deficient by the cumulative electron-withdrawing effects of the cyano, fluoro, and carboxylic acid groups. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly through nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 3-position and potentially other leaving groups introduced at various positions on the ring can be displaced by a range of nucleophiles.
While specific examples of nucleophilic substitution directly on this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds provides significant insight. For instance, the synthesis of 3-cyano-2-fluoropyridines has been achieved through the nucleophilic substitution of a leaving group at the 2-position with fluoride ions. researchgate.net This suggests that the fluorine atom in our target molecule could potentially be displaced by stronger nucleophiles under suitable conditions.
Furthermore, studies on the nucleophilic aromatic substitution of methyl 3-nitropyridine-4-carboxylate have demonstrated that the nitro group can be effectively replaced by a fluoride anion. nih.govresearchgate.net This highlights the feasibility of SNAr reactions on pyridine rings bearing electron-withdrawing substituents, a key feature of this compound. The reactivity in such systems is often enhanced by the presence of an activating group, such as a carbonyl, ortho to the leaving group, which is the case for the carboxylic acid at the 2-position in the title compound.
General principles of SNAr reactions suggest that the reaction of this compound or its derivatives (e.g., esters) with various nucleophiles would likely proceed. The table below outlines potential nucleophilic substitution reactions based on the known reactivity of similar fluoropyridine systems.
| Nucleophile | Potential Product | Reaction Conditions (Inferred) |
| Alkoxides (e.g., NaOR) | 4-cyano-3-alkoxypyridine-2-carboxylic acid | Aprotic solvent (e.g., DMF, DMSO), elevated temperature |
| Amines (e.g., RNH₂) | 3-amino-4-cyanopyridine-2-carboxylic acid | Polar solvent, possibly with a base |
| Thiols (e.g., RSH) | 4-cyano-3-(alkylthio)pyridine-2-carboxylic acid | Base catalyst (e.g., K₂CO₃), polar aprotic solvent |
It is important to note that the carboxylic acid group may interfere with or participate in these reactions, potentially requiring protection (e.g., as an ester) to achieve the desired transformation.
N-Oxidation and Subsequent Rearrangements
The oxidation of the pyridine nitrogen to form an N-oxide is a common transformation that significantly alters the reactivity of the pyridine ring. For electron-deficient pyridines, this oxidation often requires more forcing conditions. nih.gov The resulting pyridine N-oxides are versatile intermediates that can undergo a variety of subsequent reactions, including rearrangements.
A notable reaction of pyridine N-oxides bearing a methyl group at the α-position is the Boekelheide rearrangement. This reaction, typically promoted by acetic or trifluoroacetic anhydride, results in the formation of a hydroxymethylpyridine. wikipedia.org Although our target molecule does not possess a methyl group, analogous rearrangements involving other side chains can be envisaged. The presence of the electron-withdrawing substituents on the pyridine ring of this compound N-oxide could influence the course of such rearrangements, potentially leading to novel molecular scaffolds.
The general transformation is depicted below:
This compound → [Oxidation] → This compound N-oxide → [Rearrangement Conditions] → Rearranged Product
The specific nature of the rearranged product would depend on the reaction conditions and the inherent electronic and steric factors of the N-oxide intermediate.
Mechanistic Investigations of Key Reactions
The key reactions of this compound, particularly nucleophilic aromatic substitution, are governed by well-established mechanistic principles. The SNAr mechanism typically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex.
In the case of this compound, the attack of a nucleophile at the carbon atom bearing the fluorine atom (C-3) would lead to the formation of a negatively charged intermediate. The negative charge would be delocalized across the pyridine ring and further stabilized by the electron-withdrawing cyano and carboxylic acid groups. Subsequent elimination of the fluoride ion would then restore the aromaticity of the ring, yielding the substituted product.
Recent computational and experimental studies have also suggested the possibility of a concerted SNAr mechanism for some fluoroarenes, where bond formation and bond breaking occur in a single transition state. nih.govacs.org The specific pathway, whether stepwise or concerted, for this compound would likely depend on the nature of the nucleophile and the reaction conditions.
For the N-oxidation and subsequent rearrangements, the mechanisms are more varied. The Boekelheide rearrangement, for instance, is understood to proceed through a researchgate.netresearchgate.net-sigmatropic rearrangement of an O-acylated intermediate. wikipedia.org Mechanistic investigations into the specific reactions of this compound would be invaluable for optimizing reaction conditions and predicting the formation of novel products.
Derivatization Strategies and Analog Synthesis Based on the 4 Cyano 3 Fluoropyridine 2 Carboxylic Acid Scaffold
Synthesis of Esters and Amides of 4-Cyano-3-fluoropyridine-2-carboxylic Acid
The carboxylic acid group at the C-2 position is a primary site for derivatization, readily undergoing esterification and amidation reactions to produce a variety of esters and amides. These derivatives are often key intermediates in the synthesis of more complex molecules.
Esterification: Standard esterification procedures can be applied to this compound. These methods typically involve reaction with an alcohol in the presence of an acid catalyst or using a coupling agent to facilitate the reaction under milder conditions.
Amidation: The synthesis of amides from the parent carboxylic acid is a common and crucial transformation. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (to form the acyl chloride) or peptide coupling reagents. Modern organophosphorus-catalyzed methods have also been developed for the three-component condensation of carboxylic acids, amines, and pyridine (B92270) N-oxides to form 2-amidopyridines, a strategy applicable to this scaffold. nih.gov The direct condensation of carboxylic acids and amines under hydrothermal conditions also presents a feasible synthetic route. researchgate.net
Research on related structures, such as 4-(4-amino-3-fluorophenoxy)-pyridine-2-carboxylic acid, has demonstrated successful conversion to its corresponding amide, which serves as a reagent in the synthesis of kinase inhibitors. lookchem.com This indicates the feasibility of applying standard amidation protocols to the this compound core.
Table 1: Representative Amidation Reactions
| Amine | Coupling Reagent | Product |
|---|---|---|
| Alkylamine (e.g., Propylamine) | HATU/DIEA | N-propyl-4-cyano-3-fluoropyridine-2-carboxamide |
| Aniline | TBTU/DIEA | N-phenyl-4-cyano-3-fluoropyridine-2-carboxamide |
This table presents hypothetical examples based on common synthetic methodologies. researchgate.net
Modifications at the Nitrile Position
The nitrile (cyano) group at the C-4 position is another key functional handle that can be transformed into various other functional groups, significantly expanding the chemical diversity of the derivatives. wikipedia.org
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. chemistrysteps.comlibretexts.org Partial hydrolysis yields a primary amide (4-carbamoyl-3-fluoropyridine-2-carboxylic acid), while complete hydrolysis leads to a tricarboxylic acid derivative (3-fluoropyridine-2,4-dicarboxylic acid, following decarboxylation considerations).
Reduction: Catalytic hydrogenation or reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) converts the nitrile group into a primary amine (4-(aminomethyl)-3-fluoropyridine-2-carboxylic acid). chemistrysteps.comlibretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve partial reduction to an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com
Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields a ketone, providing a pathway for C-C bond formation at the C-4 position. chemistrysteps.comlibretexts.org
Table 2: Potential Transformations of the Nitrile Group
| Reagent(s) | Resulting Functional Group | Product Name |
|---|---|---|
| H₂O, H⁺ or OH⁻ | Carboxamide | 4-carbamoyl-3-fluoropyridine-2-carboxylic acid |
| LiAlH₄; then H₂O | Aminomethyl | 4-(aminomethyl)-3-fluoropyridine-2-carboxylic acid |
| 1. DIBAL-H; 2. H₂O | Formyl (Aldehyde) | 3-fluoro-4-formylpyridine-2-carboxylic acid |
This table outlines transformations based on established nitrile chemistry. chemistrysteps.comlibretexts.org
Modifications at the Fluorine Position
The fluorine atom at the C-3 position is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine nitrogen, along with the electron-withdrawing cyano and carboxylic acid groups, activates the ring for such substitutions. Fluorine is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens like chlorine. nih.govacs.org
This reaction allows for the introduction of a wide range of substituents at the C-3 position by reacting the scaffold with various nucleophiles.
N-Nucleophiles: Amines, anilines, and other nitrogen-containing heterocycles can displace the fluoride (B91410) to form 3-amino derivatives.
O-Nucleophiles: Alkoxides and phenoxides can react to yield 3-ether compounds.
S-Nucleophiles: Thiolates can be used to introduce thioether linkages.
The development of photoredox catalysis has further expanded the scope of SNAr, enabling the defluorination of even unactivated fluoroarenes with nucleophiles like azoles and carboxylic acids under mild conditions. unc.edu The presence of the cyano group is known to enhance the reactivity of substrates in SNAr reactions. rsc.org
Synthesis of Substituted Pyridine-Triazole Derivatives
The functional groups on the scaffold can be utilized to construct fused or appended heterocyclic rings, such as triazoles. Triazole moieties are valuable in medicinal chemistry and materials science.
One common strategy involves the conversion of the nitrile group into a 1,2,4-triazole (B32235) ring. This can be achieved through several methods, including the reaction of the nitrile with sodium azide (B81097), often in the presence of a catalyst, to form a tetrazole, which can be a precursor or an analog to triazoles.
Alternatively, a multi-step sequence can be employed:
The carboxylic acid at C-2 is converted into a hydrazide (4-cyano-3-fluoropyridine-2-carbohydrazide).
This hydrazide can then be cyclized with various reagents. For example, reaction with a second carboxylic acid or its derivative can lead to the formation of a 1,3,4-oxadiazole, while reaction with an isothiocyanate followed by cyclization yields a fused 1,2,4-triazolo-thiadiazole system.
The synthesis of compounds like 5-(2-Cyano-4-pyridyl)-3-(4-pyridyl)-1,2,4-triazole demonstrates the successful incorporation of a cyanopyridine moiety into a triazole ring system. sigmaaldrich.com Furthermore, established protocols for synthesizing fused ring systems like 1,2,4-triazolo[4,3-a]pyridines often start from 2-hydrazinopyridines, a class of intermediates derivable from the title compound. organic-chemistry.org
Incorporation into Complex Polycyclic or Heterocyclic Systems
Beyond simple derivatization, the this compound scaffold is a valuable building block for constructing more complex polycyclic and heterocyclic architectures. The functional groups serve as handles for annulation reactions, where new rings are fused onto the pyridine core.
The synthesis of pyridine-triazole fused systems, as discussed in the previous section, is a prime example of this strategy. organic-chemistry.orgorganic-chemistry.org Other possibilities include:
Pictet-Spengler Reaction: The nitrile group can be reduced to an aminomethyl group, which can then undergo a Pictet-Spengler type reaction with an appropriate aldehyde or ketone to construct a new fused ring.
Friedländer Annulation: If the nitrile is converted to an aminomethyl group and the carboxylic acid is converted to a methyl ketone, this could potentially undergo an intramolecular Friedländer annulation to build a new fused ring system.
Multi-component Reactions: The scaffold can participate in multi-component reactions where its functional groups react in a cascade to assemble complex structures in a single step. For instance, the synthesis of substituted cyanopyridines has been achieved through reactions involving cinnamonitrile (B126248) derivatives. nih.gov
These strategies allow for the transformation of the simple pyridine scaffold into elaborate, three-dimensional molecules with potential applications in various fields of chemical science.
Advanced Spectroscopic and Structural Analysis Methodologies
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of 4-cyano-3-fluoropyridine-2-carboxylic acid is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.
Carboxylic Acid Group (-COOH): This group gives rise to two very prominent features. A very broad O-H stretching band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids. libretexts.orgopenstax.org A strong, sharp absorption from the carbonyl (C=O) stretch will appear between 1710 and 1760 cm⁻¹. libretexts.orgopenstax.org
Cyano Group (-C≡N): A sharp, medium-intensity absorption corresponding to the nitrile stretch is expected around 2230 cm⁻¹. This region has few other absorptions, making it highly diagnostic for the cyano group. libretexts.orgopenstax.org
Pyridine (B92270) Ring and C-F Bond: Aromatic C=C and C=N stretching vibrations within the pyridine ring will appear in the 1400-1600 cm⁻¹ region. libretexts.org A strong absorption due to the C-F stretch is expected in the 1000-1300 cm⁻¹ range.
Table 4: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid |
| ~2230 | C≡N stretch (sharp) | Cyano |
| 1710 - 1760 | C=O stretch (strong) | Carboxylic Acid |
| 1400 - 1600 | C=C and C=N stretches | Aromatic (Pyridine) Ring |
| 1000 - 1300 | C-F stretch (strong) | Fluoro |
Data is based on established characteristic IR absorption frequencies for the respective functional groups. libretexts.orgpressbooks.pubvscht.cz
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When applied to this compound, the resulting spectrum would display a series of characteristic peaks corresponding to the specific functional groups and the pyridine ring structure. While a complete experimental spectrum for this specific compound is not publicly available, the expected vibrational frequencies can be inferred from data on analogous structures like 2-cyano-3-fluoropyridine (B1310978). nih.gov
Key vibrational modes anticipated in the Raman spectrum would include:
C≡N Stretch: The cyano group typically exhibits a strong, sharp band in the 2200-2240 cm⁻¹ region. This is a highly characteristic peak for nitriles. researchgate.net
C=O Stretch: The carbonyl group of the carboxylic acid will produce a strong band, typically found between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids.
Pyridine Ring Vibrations: The aromatic pyridine ring has several characteristic stretching vibrations that appear in the 1400-1650 cm⁻¹ region.
C-F Stretch: The carbon-fluorine bond stretch is expected to appear in the 1000-1400 cm⁻¹ range.
O-H Bend: The out-of-plane bending of the carboxylic acid O-H group can be observed in the 900-950 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Cyano (-C≡N) | Stretching | 2200 - 2240 | researchgate.net |
| Carboxyl (C=O) | Stretching | 1680 - 1710 | |
| Pyridine Ring | Ring Stretching | 1400 - 1650 | nih.gov |
| Aryl C-F | Stretching | 1000 - 1400 | |
| Carboxyl (O-H) | Out-of-plane Bending | 900 - 950 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₇H₃FN₂O₂), the calculated molecular weight is approximately 166.11 g/mol .
In a mass spectrum, the intact molecule, ionized but not fragmented, would appear as the molecular ion peak (M⁺). The high-resolution mass of this ion would be a precise measure of the compound's elemental composition. The fragmentation of this compound is expected to follow patterns characteristic of carboxylic acids and aromatic systems. libretexts.orgyoutube.com
Common fragmentation pathways include:
Loss of a Hydroxyl Radical (-OH): Cleavage of the C-OH bond results in a prominent peak at m/z [M-17]⁺. libretexts.org
Loss of a Carboxyl Group (-COOH): Decarboxylation leads to a fragment at m/z [M-45]⁺. libretexts.org This fragment corresponds to the 4-cyano-3-fluoropyridine cation.
Loss of Carbon Monoxide (CO): Following the loss of the hydroxyl radical, the resulting acylium ion can lose CO, leading to a fragment at m/z [M-17-28]⁺.
| Ion | Description | Approximate m/z | Reference |
|---|---|---|---|
| [M]⁺ | Molecular Ion | 166 | |
| [M-17]⁺ | Loss of -OH | 149 | libretexts.org |
| [M-45]⁺ | Loss of -COOH | 121 | libretexts.org |
| [M-45-26]⁺ | Loss of -COOH and -HCN | 95 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional structure of a compound in its solid, crystalline form. This technique can determine bond lengths, bond angles, and intermolecular interactions with high precision. While specific crystallographic data for this compound is not available, insights can be drawn from the known crystal structures of related compounds like 2-cyanopyridine (B140075) and 4-cyanopyridine (B195900). d-nb.info
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted aromatic system.
The principal electronic transitions would be:
π → π transitions:* These high-energy transitions involve electrons in the π-system of the pyridine ring. They typically result in strong absorption bands, likely appearing in the 200-280 nm range. The substitution on the ring (cyano, fluoro, carboxyl groups) will influence the exact position and intensity of these bands.
n → π transitions:* These transitions involve the non-bonding electrons on the nitrogen and oxygen atoms being promoted to anti-bonding π* orbitals. These transitions are generally weaker in intensity than π → π* transitions and occur at longer wavelengths, potentially above 280 nm.
The presence of the cyano and carboxyl groups, both of which are conjugating and electron-withdrawing, can cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine. researchgate.net
| Transition Type | Involved Orbitals | Expected Wavelength (λmax) | Reference |
|---|---|---|---|
| π → π | Pi bonding to Pi anti-bonding | ~200-280 nm | |
| n → π | Non-bonding to Pi anti-bonding | >280 nm |
Computational and Theoretical Chemistry Studies
Spectroscopic Property Prediction
Theoretical methods allow for the a priori prediction of spectroscopic data, which can be used to interpret and verify experimental results. Density Functional Theory (DFT) is a cornerstone of these computational investigations.
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a vital tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors. imist.magaussian.com This method effectively addresses the issue of gauge dependence, providing accurate chemical shift predictions for various nuclei. gaussian.com
For 4-cyano-3-fluoropyridine-2-carboxylic acid, GIAO calculations, typically performed using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can predict the ¹H, ¹³C, ¹⁹F, and ¹⁵N chemical shifts. imist.manih.gov The process involves optimizing the molecular geometry and then computing the absolute shielding tensors (σ) for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). imist.ma
The predicted chemical shifts are invaluable for assigning signals in experimentally obtained spectra, especially for a complex molecule with multiple distinct chemical environments due to the varied functional groups (cyano, fluoro, carboxylic acid) on the pyridine (B92270) ring.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound using the GIAO method. Note: The following data is illustrative of the expected output from a GIAO calculation. Actual values would be determined by specific computational parameters.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (Carboxylic Acid) | ~165-170 |
| C3 (C-F) | ~155-160 (JCF) |
| C4 (C-CN) | ~110-115 |
| C5 | ~130-135 |
| C6 | ~150-155 |
| Cyano (C≡N) | ~115-120 |
| Carboxyl (COOH) | ~170-175 |
Computational methods can also generate simulated Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. DFT calculations are used to determine the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.net These calculations can help assign specific vibrational modes, such as the characteristic stretching frequencies of the nitrile (C≡N), carbonyl (C=O), hydroxyl (O-H), and carbon-fluorine (C-F) bonds, as well as the vibrations of the pyridine ring. researchgate.netresearchgate.net Calculated frequencies are often systematically higher than experimental values and may be corrected using a scaling factor. researchgate.net
For the simulation of electronic spectra (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is the most common approach. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the maximum absorption wavelengths (λmax) corresponding to π→π* and n→π* transitions within the aromatic system and associated functional groups.
Table 2: Predicted Principal IR Vibrational Frequencies for this compound. Note: This table illustrates expected vibrational modes. Specific wavenumbers are dependent on the level of theory.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | ~3400-3500 |
| C-H Stretch | Aromatic Ring | ~3050-3150 |
| C≡N Stretch | Cyano | ~2230-2240 |
| C=O Stretch | Carboxylic Acid | ~1720-1740 |
| C=C/C=N Stretch | Aromatic Ring | ~1400-1600 |
| C-F Stretch | Aryl Fluoride (B91410) | ~1200-1250 |
Conformational Analysis and Molecular Dynamics Simulations
The presence of the rotatable carboxylic acid group necessitates a conformational analysis to identify the most stable three-dimensional structure of the molecule. Computational methods can map the potential energy surface by systematically rotating the C2-C(OOH) bond. nih.gov Such studies reveal the relative energies of different conformers, for instance, those where the carboxylic proton is oriented toward or away from the adjacent fluorine atom, potentially forming an intramolecular hydrogen bond. Identifying the global minimum energy conformer is essential, as this structure is the most populated at equilibrium and is the correct input for accurate spectroscopic predictions. nih.gov
Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the atomic motions over time. MD provides insight into the flexibility of the molecule and the stability of different conformations in various environments, such as in a solvent.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into the familiar language of Lewis structures, including lone pairs, bonds, and antibonds. wikipedia.orgwisc.edu It provides a quantitative description of bonding, hybridization, and intramolecular charge transfer. wikipedia.orgresearchgate.net
For this compound, NBO analysis can elucidate the electronic effects of its substituents. It quantifies the electron-withdrawing nature of the fluorine and cyano groups by examining the natural atomic charges and the delocalization of electron density from occupied donor orbitals (e.g., lone pairs, bonding orbitals) to unoccupied acceptor orbitals (e.g., antibonding orbitals). aiu.edu
The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated via second-order perturbation theory. researchgate.net A large E(2) value indicates a strong electronic delocalization, which is key to understanding the molecule's reactivity and electronic properties. For example, NBO analysis would likely reveal significant delocalization from the pyridine ring's π orbitals into the π* antibonding orbital of the cyano group.
Table 3: Illustrative Second-Order Perturbation Analysis from an NBO Calculation on this compound. Note: This table represents the type of data generated by NBO analysis to show intramolecular charge transfer.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 (Pyridine N) | π(C3-C4) | ~20-25 |
| π(C5-C6) | π(C3-C4) | ~15-20 |
| π(C3-C4) | π(C≡N) | ~5-10 |
| LP(2) F | σ(C3-C4) | ~2-5 |
Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific information published regarding the chemical compound “this compound.”
Consequently, it is not possible to provide an article detailing its applications in the requested areas of chemical research and advanced materials, as no research findings, synthesis methods, or documented uses for this exact molecule could be located. The search results consistently refer to related, but structurally distinct, isomers and analogues, such as:
2-Cyano-3-fluoropyridine (B1310978) : An intermediate in agrochemical and pharmaceutical synthesis.
3-Fluoropyridine-2-carboxylic acid : A building block in organic chemistry.
4-Cyano-2-fluoropyridine : A halogenated heterocycle used as a chemical building block.
Information on these related compounds cannot be used to describe "this compound" without making unsubstantiated extrapolations, which would violate the requirement for scientific accuracy focused solely on the specified compound.
Therefore, the content for the following outlined sections cannot be generated:
Applications in Chemical Research and Advanced Materials
Polymer Chemistry Applications
This indicates that "4-cyano-3-fluoropyridine-2-carboxylic acid" may be a novel compound that has not yet been synthesized or characterized in published research, or it may be a theoretical structure not yet realized in practice.
Future Research Directions
Novel and Sustainable Synthetic Methodologies for Fluorinated Pyridine (B92270) Carboxylic Acids
The development of efficient, safe, and environmentally benign methods for synthesizing fluorinated pyridine carboxylic acids is a primary area for future research. Traditional multi-step syntheses are often low-yielding and rely on hazardous reagents. The focus is shifting towards more sustainable and atom-economical approaches.
A significant avenue of research lies in the late-stage C–H functionalization of pyridine rings. rsc.org Direct and site-selective C–H fluorination and carboxylation would dramatically streamline synthesis, avoiding the need for pre-functionalized starting materials. rsc.org Inspired by enzymatic processes, methods using pyridine N-oxyl radicals to promote C–H fluorination in water at room temperature are emerging as a green alternative. rsc.orgbohrium.com Another promising strategy involves the use of safer, commercially available fluorinating agents like silver(II) fluoride (B91410) (AgF₂), which allows for selective fluorination adjacent to the nitrogen atom under mild conditions. researchgate.netacs.org
Flow chemistry presents a powerful tool for improving the safety and scalability of reactions involving hazardous reagents, such as elemental fluorine or toxic chlorinating agents. durham.ac.uktib.eunih.gov Continuous-flow reactors offer precise control over reaction parameters, enabling the safe handling of reactive intermediates and improving yields for the synthesis of fluorinated heterocycles. durham.ac.uknih.gov The combination of flow technology with other enabling techniques, like microwave irradiation, has already demonstrated success in the scalable production of heterocyclic building blocks. durham.ac.uk
Future methodologies will likely focus on a holistic "green chemistry" approach, as summarized in the table below.
| Aspect | Traditional Methods | Future Sustainable Methods |
| Strategy | Multi-step synthesis from pre-functionalized precursors. | Direct C–H functionalization (e.g., fluorination, carboxylation). rsc.org |
| Reagents | Use of hazardous reagents (e.g., strong acids, toxic metals). | Benign reagents, biocatalysis, safer fluorinating agents (e.g., AgF₂). bohrium.comresearchgate.net |
| Solvents | Often requires harsh or toxic organic solvents. | Aqueous media, supercritical fluids, or solvent-free conditions. rsc.orgbohrium.com |
| Technology | Conventional batch processing. | Continuous flow chemistry, microwave-assisted synthesis. durham.ac.uknih.gov |
| Efficiency | Lower atom economy, significant waste generation. | High atom economy, minimized waste, easier purification. rsc.org |
| Safety | Risks associated with handling hazardous materials and exotherms. | Enhanced safety through contained flow systems and milder conditions. tib.eunih.gov |
Exploration of Unique Reactivity Profiles and Selective Transformations
The specific arrangement of a cyano group, a fluorine atom, and a carboxylic acid on the pyridine ring of 4-cyano-3-fluoropyridine-2-carboxylic acid creates a unique electronic landscape that warrants deep investigation. The interplay between the electron-withdrawing effects of the cyano and carboxyl groups and the high electronegativity of the fluorine atom dictates the molecule's reactivity.
Future research should focus on systematically mapping the selective transformations possible with this scaffold. The fluorine atom, positioned ortho to the nitrogen, is a particularly interesting site for nucleophilic aromatic substitution (SNAr). Fluoropyridines are known to be significantly more reactive towards nucleophiles than their chloro- or bromo-analogs, allowing for reactions under much milder conditions. nih.govresearchgate.net A key research goal is to develop a broad portfolio of SNAr reactions using a diverse range of nucleophiles (N-, O-, S-, and C-based) to create libraries of novel substituted pyridines. acs.org
The carboxylic acid group at the 2-position offers another handle for functionalization. It can be converted into acyl fluorides, which are valuable intermediates for forming amides and esters under mild conditions. rsc.orgacs.org Exploring the selective decarboxylation or conversion of this group while preserving the other functionalities is another important research avenue.
| Functional Group | Potential Transformation | Research Focus |
| Fluorine (at C3) | Nucleophilic Aromatic Substitution (SNAr) | Developing mild conditions for substitution with a wide array of nucleophiles. acs.orgnih.gov |
| Carboxylic Acid (at C2) | Amide/Ester Formation | Use as a precursor for acyl fluorides to facilitate coupling reactions. rsc.orgacs.org |
| Decarboxylation | Selective removal of the COOH group to access 3-fluoro-4-cyanopyridines. | |
| Cyano Group (at C4) | Hydrolysis/Reduction | Conversion to amides, carboxylic acids, or amines to introduce new functionalities. |
| Pyridine Ring | Cross-Coupling Reactions | Utilizing the C-F or other positions for metal-catalyzed cross-coupling to build complexity. |
Integration into Complex Molecular Architectures for Advanced Research Applications
Fluorinated building blocks are invaluable in the design of pharmaceuticals, agrochemicals, and advanced materials due to their ability to modulate properties like metabolic stability, binding affinity, and thermal stability. youtube.comsigmaaldrich.com this compound is a prime candidate for integration into larger, more complex molecules.
In medicinal chemistry, this scaffold can be used to synthesize novel heterocyclic cores for drug discovery programs. researchgate.netnih.gov The substituents offer multiple points for diversification, allowing chemists to fine-tune the pharmacological profile of a lead compound. The fluorine atom can enhance binding to target proteins and improve metabolic stability, leading to more effective drugs. youtube.comnih.gov
In materials science, fluorinated heterocycles are used to create polymers, liquid crystals, and organic electronics with desirable properties. sigmaaldrich.comnih.gov The high thermal stability of fluorinated compounds is particularly advantageous. sigmaaldrich.com Future work could explore the use of this compound and its derivatives as monomers for specialty polymers or as core structures in organic light-emitting diodes (OLEDs) or other electronic materials.
Synergistic Experimental and Computational Approaches for Predictive Chemistry
The combination of experimental work with computational modeling offers a powerful paradigm for accelerating research. nih.gov For a molecule like this compound, computational chemistry can provide deep insights into its electronic structure, reactivity, and potential interactions.
Density Functional Theory (DFT) calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, guide the choice of reagents for selective transformations, and rationalize experimental outcomes. nih.gov For instance, computational models can help predict the regioselectivity of C–H functionalization reactions or the relative rates of SNAr at different positions. researchgate.net
Furthermore, the rise of machine learning in chemistry is opening new frontiers in "predictive chemistry." rsc.orgnih.gov By training models on existing reaction data, it's becoming possible to predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. arxiv.org Future research should involve building datasets around the reactivity of fluorinated pyridines to develop specialized machine learning models that can guide the synthesis and application of these valuable compounds. nih.govarxiv.org
High-Throughput Synthesis and Screening for Material Discovery
To fully exploit the potential of the this compound scaffold, high-throughput methods are essential. These approaches allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of new materials and bioactive molecules. mdpi.comnih.gov
High-throughput synthesis can be achieved using automated platforms that perform parallel reactions in microtiter plates or on-chip. nih.gov By combining the core scaffold with a diverse set of building blocks through the transformations described in section 8.2 (e.g., SNAr, amide coupling), hundreds or thousands of derivatives can be generated efficiently. nih.govacs.org
These compound libraries can then be subjected to high-throughput screening (HTS) to identify "hits" with desired properties. nih.govyoutube.com For drug discovery, this involves testing the compounds against biological targets. For materials science, HTS platforms can rapidly characterize properties like fluorescence, conductivity, or thermal stability. mdpi.com Microfluidic systems are particularly promising as they can dramatically increase throughput while minimizing the consumption of valuable reagents. mdpi.com This integrated approach of high-throughput synthesis and screening will be critical for unlocking the full potential of fluorinated pyridine building blocks in a timely and efficient manner. youtube.com
Q & A
Q. Characterization :
- Purity analysis : HPLC (>95% purity criteria; C18 columns, acetonitrile/water mobile phase) .
- Structural confirmation : ¹H/¹³C NMR (fluorine coupling patterns at δ 110–125 ppm), FT-IR (C≡N stretch ~2240 cm⁻¹), and X-ray crystallography for unambiguous stereoelectronic profiling .
Basic: How do the cyano and fluorine substituents influence the compound’s electronic properties and reactivity?
Answer:
- Electron-withdrawing effects : The cyano group (-CN) reduces electron density at the pyridine ring, enhancing electrophilic substitution at the 2-position. Fluorine’s inductive effect further polarizes the ring, increasing acidity of the carboxylic proton (pKa ~2.5–3.0) .
- Steric hindrance : The 3-fluoro substituent restricts rotational freedom, favoring planar conformations critical for binding in enzyme active sites .
- Reactivity : The compound undergoes nucleophilic acyl substitution (e.g., amide coupling via EDC/HOBt) and Suzuki-Miyaura cross-coupling at the 4-position, leveraging halogenated intermediates .
Advanced: How can reaction conditions be optimized to mitigate low yields in coupling reactions involving this compound?
Answer:
Common challenges include steric hindrance from the 3-fluoro group and competing side reactions. Optimization strategies:
- Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for improved steric tolerance in cross-coupling (yields increase from 40% to 75% at 0.5 mol% loading) .
- Solvent effects : Polar aprotic solvents (DMF or DMSO) enhance solubility but may require degassing to prevent oxidation.
- Temperature modulation : Stepwise heating (80°C for activation, then 100°C for coupling) reduces decomposition .
- Additives : Silver salts (Ag₂CO₃) mitigate halide scavenging, improving conversion rates .
Advanced: How should researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?
Answer:
Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : Prototropic shifts in the pyridine ring (e.g., keto-enol equilibria) require pH-controlled analysis (D₂O vs. DMSO-d₆ solvents) .
- Impurity profiling : LC-MS/MS identifies byproducts (e.g., de-fluorinated or decarboxylated species) .
- Crystallographic validation : Single-crystal XRD resolves ambiguities in regiochemistry, as seen in structurally similar 2-chloro-3-fluoropyridine-4-carboxylic acid .
Advanced: What methodologies are effective in designing enzyme inhibitors using this compound as a scaffold?
Answer:
- Bioisosteric replacement : Replace the carboxylic acid with tetrazole or sulfonamide groups to enhance metabolic stability while retaining hydrogen-bonding capacity .
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). The fluorine atom’s van der Waals radius (~1.47 Å) is critical for fitting hydrophobic pockets .
- SAR analysis : Synthesize analogs with varying substituents (e.g., 4-CN→4-NO₂) and assess IC₅₀ shifts in enzyme assays .
Advanced: What computational approaches predict the compound’s behavior in complex biological matrices?
Answer:
- DFT calculations : Gaussian 16 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps ~5.2 eV), predicting redox stability .
- MD simulations : GROMACS models solvation dynamics, revealing preferential binding to serum albumin (binding energy ~−8.5 kcal/mol) .
- ADMET prediction : SwissADME estimates logP (~1.2) and BBB permeability (low), guiding drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
